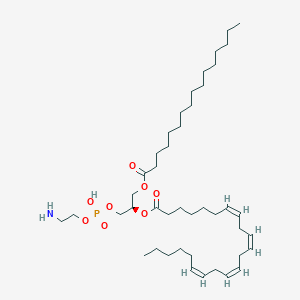
PE(16:0/22:4(7Z,10Z,13Z,16Z))
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
PE(16:0/22:4(7Z, 10Z, 13Z, 16Z)), also known as GPEtn(16:0/22:4) or phophatidylethanolamine(38:4), belongs to the class of organic compounds known as phosphatidylethanolamines. These are glycerophosphoetahnolamines in which two fatty acids are bonded to the glycerol moiety through ester linkages. Thus, PE(16:0/22:4(7Z, 10Z, 13Z, 16Z)) is considered to be a glycerophosphoethanolamine lipid molecule. PE(16:0/22:4(7Z, 10Z, 13Z, 16Z)) is considered to be a practically insoluble (in water) and relatively neutral molecule. PE(16:0/22:4(7Z, 10Z, 13Z, 16Z)) has been found throughout all human tissues, and has also been primarily detected in blood. Within the cell, PE(16:0/22:4(7Z, 10Z, 13Z, 16Z)) is primarily located in the membrane (predicted from logP) and intracellular membrane. PE(16:0/22:4(7Z, 10Z, 13Z, 16Z)) participates in a number of enzymatic reactions. In particular, Cytidine monophosphate and PE(16:0/22:4(7Z, 10Z, 13Z, 16Z)) can be biosynthesized from CDP-ethanolamine and DG(16:0/22:4(7Z, 10Z, 13Z, 16Z)/0:0); which is catalyzed by the enzyme choline/ethanolaminephosphotransferase. Furthermore, PE(16:0/22:4(7Z, 10Z, 13Z, 16Z)) can be biosynthesized from PS(16:0/22:4(7Z, 10Z, 13Z, 16Z)); which is mediated by the enzyme phosphatidylserine decarboxylase. Furthermore, PE(16:0/22:4(7Z, 10Z, 13Z, 16Z)) can be biosynthesized from PS(16:0/22:4(7Z, 10Z, 13Z, 16Z)); which is catalyzed by the enzyme phosphatidylserine decarboxylase. Finally, Cytidine monophosphate and PE(16:0/22:4(7Z, 10Z, 13Z, 16Z)) can be biosynthesized from CDP-ethanolamine and DG(16:0/22:4(7Z, 10Z, 13Z, 16Z)/0:0) through the action of the enzyme choline/ethanolaminephosphotransferase. In humans, PE(16:0/22:4(7Z, 10Z, 13Z, 16Z)) is involved in phosphatidylcholine biosynthesis PC(16:0/22:4(7Z, 10Z, 13Z, 16Z)) pathway and phosphatidylethanolamine biosynthesis pe(16:0/22:4(7Z, 10Z, 13Z, 16Z)) pathway.
1-palmitoyl-2-(7Z,10Z,13Z,16Z-docosatetraenoyl)-sn-glycero-3-phosphoethanolamine is a 1,2-diacyl-sn-glycero-3-phosphoethanolamine in which the acyl groups specified at position 1 and 2 are palmitoyl and (7Z,10Z,13Z,16Z)-docosatetraenoyl respectively. It has a role as a mouse metabolite. It derives from a hexadecanoic acid and an all-cis-docosa-7,10,13,16-tetraenoic acid.
科学研究应用
1. 肺癌发展中的代谢组学特征一项利用超高效液相色谱-四极杆飞行时间质谱(UPLC-QTOF/MS)技术的研究发现了肺癌小鼠血浆中代谢物的变化,包括PE(22:4(7Z,10Z,13Z,16Z)/14:0)。这项研究突出了特定磷脂类物质,如PE(16:0/22:4),在理解与肺癌发展相关的代谢变化中的作用(Wu, Chen, Li, & Liu, 2018)。
2. 不同鳕鱼种类的鉴别利用13C核磁共振光谱技术对各种鳕鱼种类的磷脂类物质进行研究,包括PE的磷脂类物质组成,突出了PE(16:0/22:4)在基于分子组成区分物种方面的潜力。这项研究对食品真实性和质量控制领域有所贡献(Standal, Axelson, & Aursand, 2010)。
3. 大鼠视网膜膜的脂肪酸和分子种类组成对大鼠视网膜膜中的磷脂类物质进行检查,包括磷脂酰乙醇胺(PE),为PE的分子种类组成提供了见解,可能包括PE(16:0/22:4)等变体。这类研究对于理解与视觉相关的膜的生化和功能方面至关重要(Stinson, Wiegand, & Anderson, 1991)。
属性
产品名称 |
PE(16:0/22:4(7Z,10Z,13Z,16Z)) |
|---|---|
分子式 |
C43H78NO8P |
分子量 |
768.1 g/mol |
IUPAC 名称 |
[(2R)-1-[2-aminoethoxy(hydroxy)phosphoryl]oxy-3-hexadecanoyloxypropan-2-yl] (7Z,10Z,13Z,16Z)-docosa-7,10,13,16-tetraenoate |
InChI |
InChI=1S/C43H78NO8P/c1-3-5-7-9-11-13-15-17-18-19-20-21-22-24-26-28-30-32-34-36-43(46)52-41(40-51-53(47,48)50-38-37-44)39-49-42(45)35-33-31-29-27-25-23-16-14-12-10-8-6-4-2/h11,13,17-18,20-21,24,26,41H,3-10,12,14-16,19,22-23,25,27-40,44H2,1-2H3,(H,47,48)/b13-11-,18-17-,21-20-,26-24-/t41-/m1/s1 |
InChI 键 |
SQGZFCFLUVPOSZ-IVQYLSTHSA-N |
手性 SMILES |
CCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)(O)OCCN)OC(=O)CCCCC/C=C\C/C=C\C/C=C\C/C=C\CCCCC |
规范 SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCCN)OC(=O)CCCCCC=CCC=CCC=CCC=CCCCCC |
物理描述 |
Solid |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-[2-(Carbamimidamidooxy)ethyl]-2-{3-[(2,2-Difluoro-2-Phenylethyl)amino]-6-Methyl-2-Oxopyrazin-1(2h)-Yl}acetamide](/img/structure/B1245309.png)
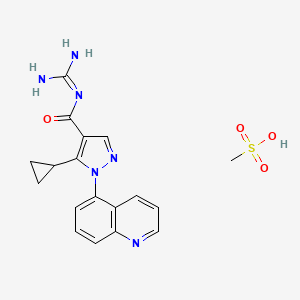
![3-[1-(6,7-Diethoxy-2-morpholino-4-quinazolinyl)-4-piperidinyl]-1,2,3,4-tetrahydro-1,6-dimethyl-2,4-dioxoquinazoline hydrochloride](/img/structure/B1245316.png)
![(10S)-10-ethyl-10-hydroxy-23-pentyl-8-oxa-4,15,21,23-tetrazahexacyclo[14.7.1.02,14.04,13.06,11.020,24]tetracosa-1,6(11),12,14,16(24),17,19,21-octaene-5,9-dione](/img/structure/B1245317.png)
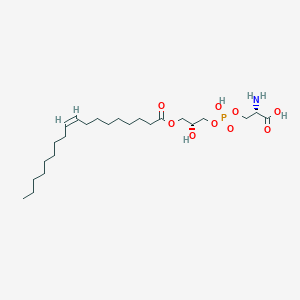

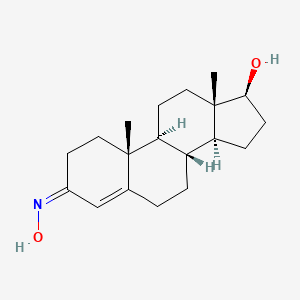
![2-[4-(tert-butyl)phenoxy]-N'-{[(dimethylamino)carbonyl]oxy}ethanimidamide](/img/structure/B1245324.png)
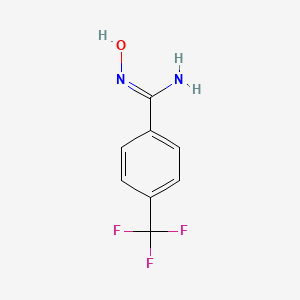
![4-({4-[(4-Methoxypyridin-2-Yl)amino]piperidin-1-Yl}carbonyl)benzonitrile](/img/structure/B1245329.png)
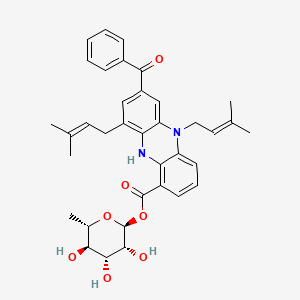
![4-[(4-chlorophenyl)amino]-2-[4-[(2E)-2-hydroxyiminopropanoyl]piperazin-1-yl]-6-propan-2-yl-5H-pyrrolo[4,3-e]pyrimidin-7-one](/img/structure/B1245332.png)
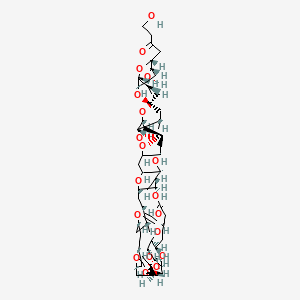
![2-[3-[(2-chloro-4-fluorophenyl)methyl]-2-oxo-1,3-diazinan-1-yl]-N-cyclooctylacetamide](/img/structure/B1245336.png)